1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine
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Overview
Description
The compound “1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine” is a complex organic molecule. It contains an allyl group (a carbon-carbon double bond with a single bond to another carbon), a piperazine ring (a six-membered ring with two nitrogen atoms), and a butanoyl group (a four-carbon chain ending in a carbonyl group). The presence of the dimethylphenoxy group indicates that there is a phenyl ring (a six-carbon aromatic ring) with two methyl groups attached, and this phenyl ring is attached to the rest of the molecule through an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The allyl group could be introduced through a reaction with an allyl halide. The butanoyl group could be introduced through a reaction with a butanoyl halide. The dimethylphenoxy group could be introduced through a reaction with dimethylphenol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of cyclic structure, while the allyl and butanoyl groups would provide some linear structure. The dimethylphenoxy group would provide additional cyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions such as the Diels-Alder reaction. The piperazine ring could undergo reactions such as alkylation or acylation. The butanoyl group could undergo reactions such as reduction or hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it could be expected to have a relatively high molecular weight due to the presence of several large functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential use as a pharmaceutical, a polymer, or a material for electronic devices .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-9-20-10-12-21(13-11-20)19(22)18(6-2)23-17-8-7-15(3)16(4)14-17/h5,7-8,14,18H,1,6,9-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPQFKNYPLFFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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